REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([OH:15])=[O:14])[CH2:5][CH2:6][CH2:7]1.S(OCC)(O[CH2:20][CH3:21])(=O)=O>>[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:5][CH2:6][CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)O
|
Name
|
|
Quantity
|
84.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring at 50 C.°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature for a while
|
Type
|
CUSTOM
|
Details
|
to form layers
|
Type
|
STIRRING
|
Details
|
under stirring at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the whole reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 100 C.° for 45 minutes in order
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
After the distillation
|
Reaction Time |
30 min |
Name
|
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
|
Type
|
product
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([OH:15])=[O:14])[CH2:5][CH2:6][CH2:7]1.S(OCC)(O[CH2:20][CH3:21])(=O)=O>>[CH:3]12[CH2:12][CH:9]([CH2:10][CH2:11]1)[CH:8]1[C:4]2([C:13]([O:15][CH2:20][CH3:21])=[O:14])[CH2:5][CH2:6][CH2:7]1 |f:0.1|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)O
|
Name
|
|
Quantity
|
84.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Type
|
CUSTOM
|
Details
|
under stirring at 50 C.°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature for a while
|
Type
|
CUSTOM
|
Details
|
to form layers
|
Type
|
STIRRING
|
Details
|
under stirring at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the whole reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 100 C.° for 45 minutes in order
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
DISTILLATION
|
Details
|
After the distillation
|
Reaction Time |
30 min |
Name
|
ethyl tricyclo[5.2.1.02,6 ]decane-2-carboxylate
|
Type
|
product
|
Smiles
|
C12C3(CCCC3C(CC1)C2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |